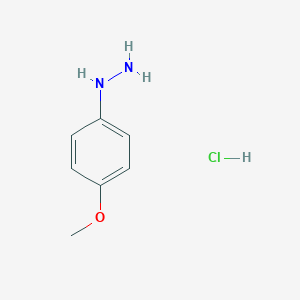

4-Methoxyphenylhydrazine hydrochloride

描述

4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7) is a hydrazine derivative with the molecular formula C₇H₁₀N₂O·HCl and a molecular weight of 174.63 g/mol. It appears as a pink-to-purple crystalline solid with a melting point of 153–154°C and is soluble in water . The compound features a para-methoxy group (-OCH₃) on the phenyl ring, which confers distinct electronic and steric properties. It is widely used in organic synthesis, particularly in Fischer indole reactions, pyrazole/indole formation, and as a precursor for pharmaceuticals and fluorescent probes .

属性

IUPAC Name |

(4-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHCPFMTXFJZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173160 | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19501-58-7 | |

| Record name | (4-Methoxyphenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19501-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Early Diazotization Techniques

Initial synthesis routes involved diazotizing aniline derivatives in hydrochloric acid media under stringent低温 conditions (0–5°C) to form diazonium salts. The traditional two-step process included:

-

Diazotization of 4-methoxyaniline with sodium nitrite (NaNO₂) in HCl.

-

Reduction of the diazonium salt using costly agents like stannous chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄).

These methods faced limitations:

-

Extended reaction times (3–4 hours for diazotization).

-

Low yields (60–70%) due to diazonium salt decomposition.

-

High costs from expensive reductants and specialized equipment (pressure filters, acid precipitation tanks).

Modern Industrial Synthesis: The Hydrochloric Acid-Ammonium Sulfite Method

Reaction Overview

The patented method (CN102557985A) revolutionized production by optimizing reagent ratios and simplifying downstream processing. The synthesis involves three stages:

Diazotization

Reduction and Hydrolysis

Key Advantages

-

Yield enhancement : 90% diazonium salt yield vs. 70% in traditional methods.

-

Cost reduction : Ammonium sulfite costs 40% less than Na₂S₂O₄.

-

Waste recycling : Ammonium sulfate (byproduct) is recovered for fertilizer production.

Comparative Analysis of Synthesis Parameters

Table 1: Traditional vs. Modern Diazotization Conditions

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Temperature | 0–5°C | 0–40°C |

| Reaction Time | 180–240 min | 10–100 min |

| HCl:Aniline Molar Ratio | 1:1 | 2.3–3.2:1 |

| Reductant | Na₂S₂O₄ | (NH₄)₂SO₃ |

| Yield | 60–70% | 85–90% |

Reaction Mechanism and Kinetic Considerations

Diazotization Pathway

The reaction proceeds via nitrous acid (HNO₂) generation from NaNO₂ and HCl:

4-Methoxyaniline then reacts with HNO₂ to form the diazonium ion:

Excess HCl stabilizes the diazonium ion through chloride counterions, preventing coupling side reactions.

Reduction Kinetics

Ammonium sulfite reduction follows pseudo-first-order kinetics:

Higher HCl concentrations accelerate protonation of sulfite ions, increasing reductant activity.

Process Optimization Strategies

Temperature Control

Maintaining 20–25°C during diazotization balances reaction rate and decomposition suppression. Below 15°C, reaction times increase exponentially.

Reagent Purity Specifications

Table 2: Critical Process Parameters from Patent Example

| Stage | Parameter | Optimal Value |

|---|---|---|

| Diazotization | Temperature | 0–20°C |

| Time | 40 min | |

| Reduction | (NH₄)₂SO₃:Aniline | 3.5:1 |

| Acid Precipitation | HCl:Aniline | 2.5:1 |

Industrial-Scale Implementation

化学反应分析

Types of Reactions: 4-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazones.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Various substituted phenylhydrazines

科学研究应用

Pharmaceutical Synthesis

4-Methoxyphenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly anti-cancer agents. Its ability to participate in hydrazone formation makes it a valuable building block for complex organic molecules.

- Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the reaction of this compound with pyridine derivatives, yielding products with efficiencies ranging from 14% to 76%, depending on the reaction conditions. This highlights its utility in developing novel therapeutic compounds .

Analytical Chemistry

In analytical chemistry, this compound is employed for the detection and quantification of various compounds. Its reactivity allows researchers to develop reliable methods for quality control in laboratory settings.

- Application Example: Quality Control

The compound is used in colorimetric assays to detect carbonyl compounds in food and biological samples, providing essential data for ensuring product safety and compliance with regulations.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studies related to enzyme mechanisms and metabolic pathways. It aids in understanding hydrazone formation, which is significant for biochemists and molecular biologists.

- Research Findings: Enzyme Mechanisms

Research has shown that this compound can be used to investigate enzyme-catalyzed reactions involving hydrazones, contributing to a deeper understanding of metabolic processes .

Material Science

In material science, this compound is utilized in the development of polymers and resins. Its chemical properties enable innovations in materials with specific characteristics tailored for industrial applications.

- Example: Polymer Development

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Food Industry

The food industry employs this compound for detecting food contaminants. Its application ensures food safety and compliance with health regulations.

- Detection Method: Food Safety

It is particularly effective in identifying certain foodborne contaminants through hydrazone formation, which can be quantitatively analyzed using spectroscopic methods .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-cancer drug development | Synthesis of pyridine derivatives |

| Analytical Chemistry | Detection and quantification methods | Quality control assays |

| Biochemical Research | Study of enzyme mechanisms | Investigation of hydrazone formation |

| Material Science | Development of polymers and resins | Enhancing thermal stability |

| Food Industry | Detection of food contaminants | Identifying carbonyl compounds |

作用机制

The mechanism of action of 4-Methoxyphenylhydrazine hydrochloride involves its ability to form reactive intermediates, such as diazonium salts, which can further react to form various products. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The compound’s effects are mediated through its interaction with molecular targets, including enzymes and proteins, altering their function and activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Methoxyphenylhydrazine Hydrochloride (CAS 39232-91-2)

- Structural Difference : The methoxy group is in the meta position.

- Impact : The meta-substitution reduces electron-donating resonance effects compared to the para isomer. This alters nucleophilicity and regioselectivity in cyclization reactions. For example, in indole synthesis, meta-substituted analogs may yield different regioisomers compared to 4-methoxyphenylhydrazine .

(4-Isopropoxyphenyl)hydrazine Hydrochloride (CAS 60481-02-9)

- Structural Difference : The methoxy group is replaced with a bulkier isopropoxy (-OCH(CH₃)₂) group.

- Impact : Increased steric hindrance reduces reaction rates in condensation reactions. Additionally, the isopropoxy group’s lower polarity may decrease solubility in polar solvents compared to 4-methoxyphenylhydrazine .

Fluorinated Analogs (e.g., (2-Fluorophenyl)hydrazine Hydrochloride, CAS 2924-15-4)

- Structural Difference : Electron-withdrawing fluorine substituents replace the methoxy group.

- Impact : Fluorine’s electronegativity decreases electron density on the phenyl ring, reducing nucleophilicity. This can hinder reactions requiring electrophilic aromatic substitution or radical additions. Fluorinated analogs are often less reactive in Fischer indolization compared to 4-methoxyphenylhydrazine .

Physicochemical Properties

| Property | 4-Methoxyphenylhydrazine HCl | 3-Methoxyphenylhydrazine HCl | (2-Fluorophenyl)hydrazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.63 | 174.63 | 162.58 |

| Melting Point (°C) | 153–154 | Not reported | Not reported |

| Solubility | Water-soluble | Likely similar | Lower solubility in water |

| Lipophilicity (LogP) | Moderate (due to -OCH₃) | Similar | Higher (due to -F) |

- Lipophilicity: The methoxy group enhances solubility in organic phases compared to non-polar substituents (e.g., methyl) but less than fluorinated analogs .

生物活性

4-Methoxyphenylhydrazine hydrochloride (MPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-angiogenic studies. This article explores the synthesis, biological effects, and potential applications of MPH, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of MPH typically involves the reaction of 4-methoxyphenyl hydrazine with hydrochloric acid under controlled conditions. A common method includes the use of sodium nitrite and aniline, where the molar ratios are carefully maintained to yield high purity and efficiency. The reaction conditions can vary, but generally involve temperatures between 0°C to 40°C and a reaction time ranging from 10 to 100 minutes .

2.1 Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of MPH, which inhibit endothelial cell proliferation and migration—key processes in angiogenesis. In vitro assays demonstrated that MPH exhibits dose-dependent inhibition of mouse aortic endothelial cells (MAEC) with IC50 values ranging from 12 µM to over 100 µM depending on structural modifications .

Table 1: Cytostatic Activity of MPH in Various Cell Lines

| Compound | IC50 (µM) | MAEC | BAEC | HeLa | MCF-7 |

|---|---|---|---|---|---|

| MPH | 12 ± 2.9 | 17 ± 4.2 | 39 ± 1.4 | 24 ± 0.4 | |

| Control A | 42 ± 3.4 | 29 ± 4.5 | 37 ± 4.9 | 29 ± 6.8 | |

| Control B | >100 | P100 | P100 | P100 |

P100 indicates no significant inhibition observed.

The study also indicated that modifications to the phenyl ring, such as the introduction of hydroxyl groups, could enhance anti-proliferative activity .

2.2 Cytotoxic Effects on Cancer Cells

MPH has shown potential cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cell lines was evaluated through various assays, revealing promising results that suggest further investigation into its mechanisms of action is warranted .

The mechanism through which MPH exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Studies indicate that MPH may interfere with growth factor signaling, thereby inhibiting angiogenesis and tumor growth .

Case Study: In Vivo Efficacy

In a notable study involving the chicken chorioallantoic membrane (CAM) assay, MPH was administered to assess its in vivo anti-angiogenic activity. Results indicated significant inhibition of neovascularization compared to control groups, reinforcing its potential as an anti-cancer agent .

Case Study: Structural Modifications

Research on structural modifications of MPH has led to derivatives with enhanced biological activity. For instance, compounds derived from MPH with additional hydroxyl groups exhibited lower IC50 values in endothelial cell assays compared to unmodified MPH .

常见问题

Q. What are the common synthetic methods for preparing derivatives of 4-Methoxyphenylhydrazine hydrochloride?

Answer: this compound is widely used in heterocyclic synthesis. Key methodologies include:

- Condensation with ketones : Reacting with ketones (e.g., acetophenone, 3-methyl-2-butanone) in acidic ethanol/acetic acid mixtures to form hydrazones, followed by cyclization. For example, indole synthesis via Fischer indolization requires heating at 140°C in glacial acetic acid .

- Radical-mediated arylations : Catalyst-free arylation of pyridines or heteroarenes under aerobic conditions, generating aryl radicals from the hydrazine hydrochloride .

- Multi-step functionalization : Alkylation or nitration followed by hydrazine coupling, as seen in pyrazole derivative syntheses .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- Chromatography : Column chromatography (hexane/EtOAc gradients) for purifying reaction products .

- Spectroscopy :

- 1H/13C NMR for structural elucidation (e.g., indole proton signals at δ 6.8–8.1 ppm) .

- HRMS (ESI) for precise molecular weight confirmation .

- Quantitative analysis : UV-Vis with phosphomolybdic acid (PMA) in 0.1 M HCl for phenylhydrazine quantification .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Use 0.1 M HCl as a stabilizing medium for solutions .

- Safety protocols : Wear nitrile gloves and goggles; neutralize acidic waste with KOH before disposal .

Advanced Research Questions

Q. How does the methoxy substituent influence reactivity and regioselectivity in hydrazine-mediated cyclizations?

Answer: The methoxy group (-OMe) acts as an electron-donating group, directing electrophilic attacks to specific positions:

Q. What strategies mitigate regioselectivity challenges in arylations using this compound?

Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve radical stability in arylations .

- Temperature control : Lower temperatures (e.g., 70°C) reduce competing pathways in pyrazole syntheses .

- Substrate pre-functionalization : Introducing electron-withdrawing groups on coupling partners enhances regioselectivity .

Q. How can contradictory product outcomes between phenylhydrazine and this compound be analyzed?

Answer: Comparative analysis of substituent effects is critical. For example:

The methoxy group suppresses side reactions by stabilizing transition states, whereas unsubstituted phenylhydrazine allows competing cyclization pathways.

Q. What are key considerations in designing multi-step syntheses involving this compound?

Answer:

- Intermediate stability : Protect hydrazine intermediates from oxidation using inert atmospheres (N2/Ar) .

- Purification challenges : Employ gradient elution in chromatography to separate regioisomers (e.g., hexane/EtOAc from 7:3 to 1:2) .

- Scalability : Optimize stoichiometry (e.g., 2:1 hydrazine:substrate ratio) and avoid excess reagents to minimize by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。